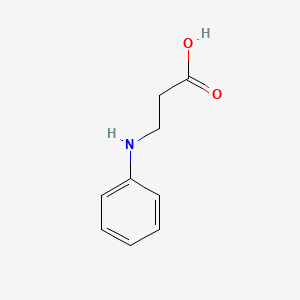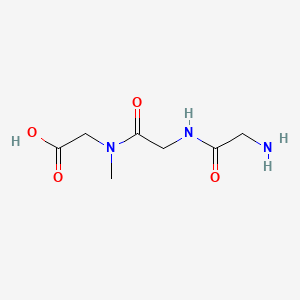
3-(Phenylamino)propanoic acid
概要
説明
3-(Phenylamino)propanoic acid, also known as 3-anilinopropionic acid, is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide and copper diacetate in water, followed by the addition of aniline . The mixture is heated at reflux for 16 hours, then quenched with sodium hydroxide solution . The product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a propanoic acid molecule . The InChI key for this compound is AQKKRXMVSOXABZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance that can exist in semi-solid or liquid form . It has a boiling point of 364.6°C at 760 mmHg and a melting point of 218-221°C .科学的研究の応用
Kinetics and Mechanism of Thermal Gas-phase Elimination
- Overview : The study by Al-Awadi et al. (2004) investigated the gas-phase pyrolysis of 3-(Phenylamino)propanoic acid, revealing insights into its chemical reactions and potential applications in synthetic chemistry.
- Application : This research provides fundamental understanding crucial for applications in organic synthesis and chemical engineering.
Phloretic Acid in Polybenzoxazine Synthesis
- Overview : Research by Trejo-Machin et al. (2017) explored the use of phloretic acid (a derivative of this compound) as a building block in the creation of polybenzoxazine, highlighting its potential in material science.
- Application : The study showcases the versatility of this compound derivatives in producing novel materials with varied applications, including industrial and consumer products.
Synthesis and Biological Activity of Derivatives
- Overview : A 2016 study by Tumosienė et al. examined the synthesis of novel derivatives of this compound, providing insights into their potential biological activities.
- Application : This research could lead to new developments in pharmaceuticals and bioactive compounds.
Enzyme-Linked Immunosorbent Assay Development
- Overview : Pu et al. (2021) utilized a derivative of this compound to develop a sensitive immunoassay for detecting specific compounds in herbal tea and liquor Pu et al..
- Application : This application is crucial in food safety and public health, ensuring the quality and safety of consumable products.
Anti-inflammatory Properties of Phenolic Compounds
- Overview : Ren et al. (2021) identified new phenolic compounds related to this compound with anti-inflammatory activities Ren et al..
- Application : These findings contribute to the development of new anti-inflammatory drugs and supplements, benefiting medical research and healthcare.
Safety and Hazards
The compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase in escherichia coli and paracoccus denitrificans .
Biochemical Pathways
It’s structurally similar compound, 3-phenylpropionic acid, is known to be involved in the phenylpropanoid biosynthetic pathway . This pathway is responsible for the production of a wide range of secondary metabolites, including flavonoids and phenolic acids, which play crucial roles in plant defense mechanisms .
Pharmacokinetics
The pharmacokinetic properties of 3-(Phenylamino)propanoic acid are as follows :
Result of Action
It’s structurally similar compound, 3-phenylpropionic acid, has been found to promote intestinal epithelial barrier function via ahr signaling .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Phenylamino)propanoic acid involves the reaction of phenylamine with acrylonitrile to form 3-phenylaminopropionitrile, which is then hydrolyzed to yield 3-(Phenylamino)propanoic acid.", "Starting Materials": [ "Phenylamine", "Acrylonitrile", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Phenylamine is reacted with acrylonitrile in the presence of sodium hydroxide to form 3-phenylaminopropionitrile.", "Step 2: The resulting 3-phenylaminopropionitrile is hydrolyzed with hydrochloric acid to yield 3-(Phenylamino)propanoic acid.", "Step 3: The product is isolated and purified through recrystallization or other appropriate methods." ] } | |
CAS番号 |
5652-38-0 |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
3-(phenylazaniumyl)propanoate |
InChI |
InChI=1S/C9H11NO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChIキー |
AQKKRXMVSOXABZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)[NH2+]CCC(=O)[O-] |
ピクトグラム |
Irritant |
配列 |
X |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-(phenylamino)propane-1,2-diol (PAP) and Toxic Oil Syndrome (TOS)?
A: In 1981, a mass food poisoning event known as Toxic Oil Syndrome (TOS) occurred in Spain. The culprit was aniline-denatured rapeseed oil illegally sold as edible olive oil. This oil contained fatty acid anilides and derivatives of PAP. Epidemiological studies strongly suggest that PAP derivatives, formed during oil refining, were the primary toxic agents responsible for TOS [, ].
Q2: How is PAP metabolized in the body?
A: Research using A/J and C57BL/6 mice as models for TOS found that PAP is extensively metabolized, primarily in the liver []. A major metabolic pathway involves the oxidation of PAP to form 2-hydroxy-3-(phenylamino)propanoic acid, the main metabolite found in urine [, ]. Other identified metabolites include 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid []. Interestingly, the detection of 4-aminophenol and paracetamol conjugates in mouse urine suggests the in vivo formation of potentially toxic quinoneimine PAP derivatives [].
Q3: Are there differences in PAP metabolism between different mouse strains?
A: Studies using A/J and C57BL/6 mice revealed both similarities and differences in PAP metabolism. While both strains predominantly excreted 2-hydroxy-3-(phenylamino)propanoic acid, variations were observed in the relative proportions of other metabolites. For instance, mice treated with (R)-PAP showed a higher proportion of specific metabolites compared to those treated with (S)-PAP []. These findings highlight the potential influence of genetic background on PAP metabolism and toxicity.
Q4: What are the potential toxicological implications of PAP metabolism?
A: The identification of specific PAP metabolites, particularly quinoneimine derivatives, raises concerns about their potential toxicity []. Quinoneimines are electrophilic molecules capable of reacting with cellular nucleophiles like proteins and DNA. This reactivity could lead to cellular damage and contribute to the development of TOS symptoms. Further research is needed to fully elucidate the mechanisms of PAP-induced toxicity and the role of specific metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)






![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)


